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Compound of Interest

Compound Name: N-Nitrosomorpholine

Cat. No.: B3434917 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical context of N-
Nitrosomorpholine (NMOR) in toxicology studies. It is intended for researchers, scientists,

and drug development professionals, offering a detailed exploration of the compound's journey

from its initial synthesis to its classification as a potent carcinogen. This document summarizes

key quantitative data, outlines experimental protocols from seminal studies, and visualizes

critical biological and experimental pathways.

Introduction to N-Nitrosomorpholine (NMOR)
N-Nitrosomorpholine (NMOR), a cyclic nitrosamine with the chemical formula C₄H₈N₂O₂, is a

yellow, sand-like powder at room temperature.[1] It is not commercially produced or used in the

United States.[1][2] However, it can form from the nitrosation of morpholine, a common

industrial chemical used in rubber vulcanization, as a solvent, and in the synthesis of other

chemicals.[3] Consequently, human exposure can occur through various sources, including the

rubber industry, tobacco products, and as a contaminant in some foods and cosmetics.[3][4][5]

The toxicological significance of NMOR lies in its potent carcinogenicity, which has been

extensively demonstrated in animal models. The International Agency for Research on Cancer

(IARC) has classified N-nitrosomorpholine as a Group 2B carcinogen, meaning it is possibly

carcinogenic to humans.[2] This classification is based on sufficient evidence of carcinogenicity

in experimental animals.[2]
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Historical Timeline of N-Nitrosomorpholine in
Toxicology
The investigation into the toxicological properties of N-nitroso compounds, including NMOR,

gained significant momentum in the mid-20th century. A pivotal moment in this field was the

comprehensive work by Druckrey and his colleagues.

1967: In a landmark study, Druckrey et al. investigated the organ-specific carcinogenic

effects of 65 different N-nitroso compounds in BD rats.[6] This extensive work laid the

foundation for understanding the structure-activity relationships of this class of carcinogens

and identified the liver as a primary target for many of these compounds, including NMOR.

1970s: Research in this decade began to unravel the metabolic activation of nitrosamines.

Studies demonstrated that these compounds require metabolic processing by enzymes in

the body to exert their carcinogenic effects.

1981: N-Nitrosomorpholine was first listed in the Second Annual Report on Carcinogens as

"reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program

(NTP).

1980s-Present: Subsequent research has focused on elucidating the precise mechanisms of

NMOR-induced carcinogenesis, including DNA adduct formation, the role of specific

cytochrome P450 enzymes, and the development of preneoplastic lesions in target organs.

Dose-response studies have further characterized its carcinogenic potency.[7]

Quantitative Toxicology Data
Numerous studies have investigated the dose-response relationship of NMOR-induced

carcinogenicity, primarily in rats. The following tables summarize key quantitative data from

these studies.

Table 1: Carcinogenicity of N-Nitrosomorpholine in Rats (Oral Administration in Drinking

Water)
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Species/S
train

Sex Dose

Duration
of
Treatmen
t

Target
Organ(s)

Tumor
Incidence

Referenc
e

F-344 Rat Female 100 mg/L 25 weeks

Liver

(Hepatocell

ular

neoplasms,

Hemangios

arcomas),

Tongue,

Esophagus

Statistically

significant

increase

[7]

F-344 Rat Female 40 mg/L 40 weeks

Liver

(Hepatocell

ular

neoplasms,

Hemangios

arcomas)

Statistically

significant

increase

[7]

F-344 Rat Female

0.7 mg to

250 mg

(total dose)

50 or 100

weeks

Liver

(Hepatocell

ular

neoplasms

)

Highly

significant

dose-

related

trend

[7]

Sprague-

Dawley Rat
Male

80, 120,

160, 200

mg/L

1, 4, 7, 14,

20 weeks

Liver

(Preneopla

stic and

neoplastic

lesions)

Dose-

dependent

increase in

frequency

[8]

F344 Rat Female

1.1

mmol/rat

(total dose)

50 weeks Liver

100%

(hepatocell

ular

tumors)

[9]

Table 2: Carcinogenicity of N-Nitrosomorpholine in Rats and Hamsters (Inhalation)
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Species/Strain
Administration
Route

Total Dose Key Findings Reference

Rat Inhalation
15 mg/kg

bodyweight

4 carcinomas

and 5 neoplastic

nodules of the

liver, 1

neuroblastoma

and 1

mucoepidermoid

al carcinoma of

the nose, 1

carcinoma of the

thyroid gland.

[3]

Hamster Inhalation
38 mg/kg

bodyweight

4 carcinomas of

the liver, 2

neurogenic

sarcomas of the

nasal region, 5

papillomas of the

trachea.

[3]

Experimental Protocols of Key Studies
To provide a deeper understanding of the foundational research, this section details the

methodologies of seminal studies on NMOR carcinogenicity.

Druckrey et al. (1967): Organotropic Carcinogenic
Effects of N-Nitroso Compounds

Objective: To systematically investigate the carcinogenic effects of a wide range of N-nitroso

compounds in rats.

Animal Model: BD rats.
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Administration: Various routes, including oral (in drinking water or food), subcutaneous, and

intravenous injections.

Dosing: A range of doses were tested for each compound to establish dose-response

relationships.

Duration: Chronic long-term studies, often lasting for the lifespan of the animals.

Endpoint: Histopathological examination of all major organs to identify the location and type

of tumors.

Key Findings for NMOR: This study identified the liver as a primary target organ for NMOR-

induced carcinogenesis in rats.

Dose-Response Study in F-344 Rats (Lijinsky et al.)
Objective: To conduct a detailed dose-response study of N-nitrosomorpholine
carcinogenesis in rats.[7]

Animal Model: Female F-344 rats.[7]

Administration: The compound was administered in the drinking water, supplied in controlled

amounts of 20 ml per day per rat, 5 days a week.[7]

Dosing Regimen:

High Doses: 100 mg/liter for 25 weeks and 40 mg/liter for 40 weeks.[7]

Lower Doses: Differing by a factor of 2.5, with treatment lasting 50 or 100 weeks.[7]

Total Dose Range: 0.7 mg to 250 mg per rat.[7]

Group Size: 100 animals per group at the lowest dose rates and 24 animals per group at the

highest dose rates.[7]

Endpoints: Survival, incidence of benign and malignant hepatocellular neoplasms, and

hemangiosarcomas of the liver. Metastasis to other organs was also noted.[7]
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Key Findings: A highly significant dose-related trend in the incidence of liver tumors was

observed.[7] Even the lowest dose of 0.7 mg was not a no-effect dose.[7] Probit analysis

indicated a dose of 25 mg of nitrosomorpholine would cause tumors in 50% of the population

for liver neoplasms.[7]

Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways

and workflows in NMOR toxicology research.
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Caption: Metabolic activation pathway of N-Nitrosomorpholine.

Experimental Workflow for a Chronic Carcinogenicity
Study
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Caption: A typical experimental workflow for an NMOR carcinogenicity study.
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Logical Relationship of N-Nitrosomorpholine's
Toxicological Effects
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Caption: Logical progression of N-Nitrosomorpholine's carcinogenic effects.

Conclusion
The historical toxicological evaluation of N-Nitrosomorpholine has been instrumental in

understanding the carcinogenic potential of N-nitroso compounds. From the pioneering work of

Druckrey and colleagues to more recent dose-response and mechanistic studies, the evidence

has consistently demonstrated NMOR's ability to induce tumors in various organs in laboratory

animals, with the liver being a primary target. The metabolic activation of NMOR to a reactive

electrophile that damages DNA is a critical initiating event in its carcinogenic process. The

quantitative data and detailed experimental protocols from historical studies provide a valuable

resource for contemporary researchers in the fields of toxicology, pharmacology, and drug

development, serving as a foundation for risk assessment and the development of safer

chemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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